Dithiophen-2-ylmercury

Description

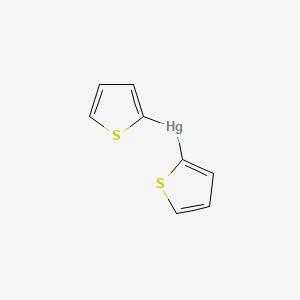

Dithiophen-2-ylmercury (CAS 5980-89-2) is an organomercury compound characterized by a central mercury atom bonded to two thiophen-2-yl groups. Thiophene, a sulfur-containing heterocyclic aromatic ring, imparts unique electronic and steric properties to the compound. Organomercury compounds like this are historically significant in synthetic chemistry, particularly in transmetallation reactions and catalysis. However, their utility is heavily tempered by their toxicity and environmental persistence.

Properties

CAS No. |

5980-89-2 |

|---|---|

Molecular Formula |

C8H6HgS2 |

Molecular Weight |

366.9 g/mol |

IUPAC Name |

dithiophen-2-ylmercury |

InChI |

InChI=1S/2C4H3S.Hg/c2*1-2-4-5-3-1;/h2*1-3H; |

InChI Key |

BGAMFVJMCJIQCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)[Hg]C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dithiophen-2-ylmercury can be synthesized through the reaction of thiophene with mercuric acetate in the presence of a suitable solvent. The reaction typically proceeds as follows:

- Dissolve thiophene in a solvent such as ethanol.

- Add mercuric acetate to the solution.

- Stir the mixture at room temperature for several hours.

- Filter the resulting precipitate and wash it with ethanol to obtain this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Dithiophen-2-ylmercury undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form mercury(II) compounds and thiophene derivatives.

Reduction: Reduction reactions can convert this compound to mercury metal and thiophene.

Substitution: The thiophene rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Mercury(II) compounds and oxidized thiophene derivatives.

Reduction: Mercury metal and thiophene.

Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Dithiophen-2-ylmercury has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other organomercury compounds and thiophene derivatives.

Biology: The compound’s interactions with biological molecules are studied to understand the effects of mercury on living organisms.

Medicine: Research is conducted to explore potential therapeutic applications and toxicity of organomercury compounds.

Industry: this compound is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which dithiophen-2-ylmercury exerts its effects involves the interaction of the mercury atom with various molecular targets. Mercury can form strong bonds with sulfur-containing molecules, leading to the disruption of biological processes. The thiophene rings may also play a role in the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Organomercury Compounds

Organomercury compounds vary widely in reactivity, toxicity, and stability depending on their substituents. Below, dithiophen-2-ylmercury is compared to four structurally related compounds: dimethylmercury, ditert-butylmercury, dodecylsulfanyl(phenyl)mercury, and disodium carboxylatomethylsulfanyl derivatives (e.g., CAS 5796-02-1).

Structural and Electronic Differences

- This compound: The aromatic thiophene groups donate electron density via resonance, stabilizing the Hg center.

- Dimethylmercury (CAS 593-74-8) : A linear Hg(CH₃)₂ structure with strong Hg–C bonds. Its high volatility and lipophilicity enable rapid absorption through skin and membranes, contributing to extreme neurotoxicity .

- Ditert-butylmercury (CAS 23587-90-8) : Bulky tert-butyl groups hinder reactivity, making it less prone to decomposition but still highly toxic due to Hg’s presence.

- Dodecylsulfanyl(phenyl)mercury (CAS 5416-74-0) : Combines a long alkyl chain (dodecylsulfanyl) and a phenyl group, enhancing lipid solubility and environmental persistence.

Toxicity and Environmental Impact

Stability and Reactivity

- This compound : Aryl-Hg bonds are more stable than alkyl-Hg bonds, reducing spontaneous Hg release. However, UV light or strong acids can cleave these bonds .

- Dimethylmercury : Thermally stable but reacts violently with oxidizing agents. Rapidly penetrates latex gloves, posing handling risks .

- Ditert-butylmercury : Steric hindrance from tert-butyl groups slows reactivity, but Hg remains bioavailable upon decomposition.

- Disodium carboxylatomethylsulfanyl derivatives (e.g., CAS 5796-02-1): Water-soluble due to carboxylate groups, increasing mobility in aquatic systems but reducing volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.